1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13444175
InChI: InChI=1S/C7H8N4/c1-11-4-10-5-3-9-7(8)2-6(5)11/h2-4H,1H3,(H2,8,9)
SMILES: CN1C=NC2=CN=C(C=C21)N
Molecular Formula: C7H8N4
Molecular Weight: 148.17 g/mol

1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine

CAS No.:

Cat. No.: VC13444175

Molecular Formula: C7H8N4

Molecular Weight: 148.17 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine -

Specification

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
IUPAC Name 1-methylimidazo[4,5-c]pyridin-6-amine
Standard InChI InChI=1S/C7H8N4/c1-11-4-10-5-3-9-7(8)2-6(5)11/h2-4H,1H3,(H2,8,9)
Standard InChI Key QQDVLVRFQSBRRK-UHFFFAOYSA-N
SMILES CN1C=NC2=CN=C(C=C21)N
Canonical SMILES CN1C=NC2=CN=C(C=C21)N

Introduction

Biological Activities and Mechanisms

GABAA_AA Receptor Modulation

Imidazo[4,5-c]pyridines are recognized as positive allosteric modulators of GABAA_A receptors, enhancing inhibitory neurotransmission. Bamaluzole, a related imidazo[4,5-c]pyridine, demonstrated anticonvulsant activity in preclinical studies, though it was never marketed . The methyl and amine substituents in 1-methyl-1H-imidazo[4,5-c]pyridin-6-amine may similarly stabilize receptor binding via hydrophobic and hydrogen-bonding interactions, positioning it as a candidate for anxiety or epilepsy therapeutics .

Anticancer Activity

This compound exhibits antiproliferative effects against cancer cell lines, potentially through PARP inhibition or interference with cell-cycle kinases. Derivatives of imidazo[4,5-c]pyridine have shown IC50_{50} values as low as 0.082 µM in breast cancer models, with enhanced efficacy when combined with temozolomide . The amine group at the 6-position may facilitate DNA intercalation or enzyme interactions, though mechanistic studies specific to this compound are warranted.

Structure-Activity Relationships (SAR)

Substituent positioning profoundly influences biological activity:

  • N1-Methylation: Enhances metabolic stability by reducing oxidative deamination, as seen in comparative studies with non-methylated analogs .

  • C6-Amine: Critical for hydrogen bonding with targets like GABAA_A receptors or kinases. Replacement with bulkier groups (e.g., chloro) diminishes activity .

  • Fusion Position: [4,5-c]-fusion confers distinct electronic properties compared to [4,5-b]- or [4,5-f]-isomers, altering substrate specificity in enzyme inhibition .

Table 1: Comparative Bioactivity of Imidazo[4,5-c]pyridine Derivatives

CompoundTargetIC50_{50}/EC50_{50}Notes
1-Methyl-1H-imidazo[4,5-c]pyridin-6-amineGABAA_A receptorNot reportedStructural similarity to Bamaluzole
4-Chloro-1-methyl derivative CDK2/Aurora B0.004–0.046 µMChlorine enhances kinase affinity
Telcagepant CGRP receptor0.046 µM[4,5-b]-fused migraine candidate

Pharmacological Applications and Challenges

Oncology

PARP inhibition and kinase targeting (e.g., CDK2, Aurora B) position it for combination therapies. Synergy with DNA-damaging agents like temozolomide could enhance tumor cell apoptosis .

Challenges

  • Synthetic Complexity: Regioselective synthesis requires precise control to avoid [4,5-b] byproducts .

  • Toxicity Profile: Limited data on off-target effects, particularly cardiotoxicity or hepatotoxicity, necessitate preclinical safety studies.

Future Directions

  • Synthetic Optimization: Develop catalytic methods (e.g., Pd-mediated cross-coupling) to improve yield and regioselectivity .

  • Mechanistic Studies: Elucidate targets via proteomic profiling or crystallography.

  • In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in animal models, focusing on brain penetration for CNS applications .

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